

Application Notes and Protocols for N-oleoyl Leucine in Cell Culture Experiments

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Compound of Interest

Compound Name: *N-oleoyl leucine*

Cat. No.: B2630529

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Introduction

N-oleoyl leucine is an endogenous N-acyl amino acid that has garnered significant interest for its role in regulating energy metabolism and inflammation. It is generated by the enzyme PM20D1 and functions as an uncoupler of mitochondrial respiration, independent of uncoupling protein 1 (UCP1).^{[1][2]} Research has demonstrated its potential therapeutic effects in metabolic disorders, showing that it can decrease body weight and fat mass, as well as improve glucose homeostasis in animal models.^{[1][2]} Mechanistically, **N-oleoyl leucine** activates peroxisome proliferator-activated receptor alpha (PPAR α), a key regulator of lipid metabolism, leading to the stimulation of fatty acid β -oxidation and the suppression of pro-inflammatory pathways.^[3] These properties make **N-oleoyl leucine** a compelling molecule for investigation in various cell culture models to elucidate its mechanism of action and explore its therapeutic potential.

Physicochemical Properties and Solubility

Proper handling and solubilization of **N-oleoyl leucine** are critical for obtaining reproducible results in cell culture experiments. Due to its lipophilic nature, it is poorly soluble in aqueous solutions.

Property	Value
CAS Number	136560-76-4
Molecular Formula	C ₂₄ H ₄₅ NO ₃
Molecular Weight	395.6 g/mol
Appearance	Crystalline solid
Storage Temperature	-20°C
Stability	≥ 2 years at -20°C
Solubility	DMSO: 12 mg/mLDMF: 10 mg/mLEthanol: 12 mg/mLEthanol:PBS (pH 7.2) (1:4): 0.2 mg/mL (200 µg/mL)

Experimental Protocols

Protocol 1: Preparation of N-oleoyl Leucine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **N-oleoyl leucine** in DMSO.

Materials:

- **N-oleoyl leucine** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- 0.22 µm sterile syringe filter

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.956 mg of **N-oleoyl leucine** for every 1 mL of DMSO.
- Dissolution: In a sterile microcentrifuge tube, add the calculated mass of **N-oleoyl leucine** powder. Add the corresponding volume of DMSO.
- Vortexing: Vortex the solution vigorously until the **N-oleoyl leucine** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Protocol for N-oleoyl Leucine Administration in Cell Culture

This protocol provides a general guideline for treating adherent or suspension cells with **N-oleoyl leucine**.

Materials:

- Cultured cells of interest
- Complete cell culture medium appropriate for the cell line
- **N-oleoyl leucine** stock solution (e.g., 10 mM in DMSO)
- Sterile pipette tips and serological pipettes

Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.

- Cell Adherence (for adherent cells): Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
- Preparation of Working Solutions: Prepare serial dilutions of the **N-oleoyl leucine** stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO as the highest **N-oleoyl leucine** concentration).
 - Note: The final DMSO concentration should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Treatment:
 - Adherent cells: Carefully aspirate the old medium and replace it with the medium containing the desired concentration of **N-oleoyl leucine** or vehicle control.
 - Suspension cells: Add the appropriate volume of the concentrated **N-oleoyl leucine** working solution directly to the cell suspension in the culture vessel.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
- Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell viability assays, western blotting, or qPCR.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the effect of **N-oleoyl leucine** on cell viability.

Materials:

- Cells treated with **N-oleoyl leucine** (from Protocol 2)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

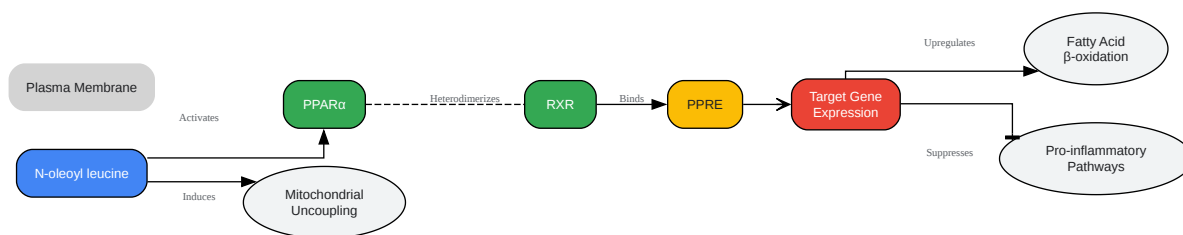
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- MTT Addition: At the end of the **N-oleoyl leucine** treatment period, add 10 μ L of MTT solution to each well of a 96-well plate.
- Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible.
- Solubilization:
 - Adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 μ L of solubilization solution to each well.
 - Suspension cells: Add 100 μ L of solubilization solution directly to each well.
- Reading: Gently pipette up and down to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells. Express cell viability as a percentage of the vehicle-treated control.

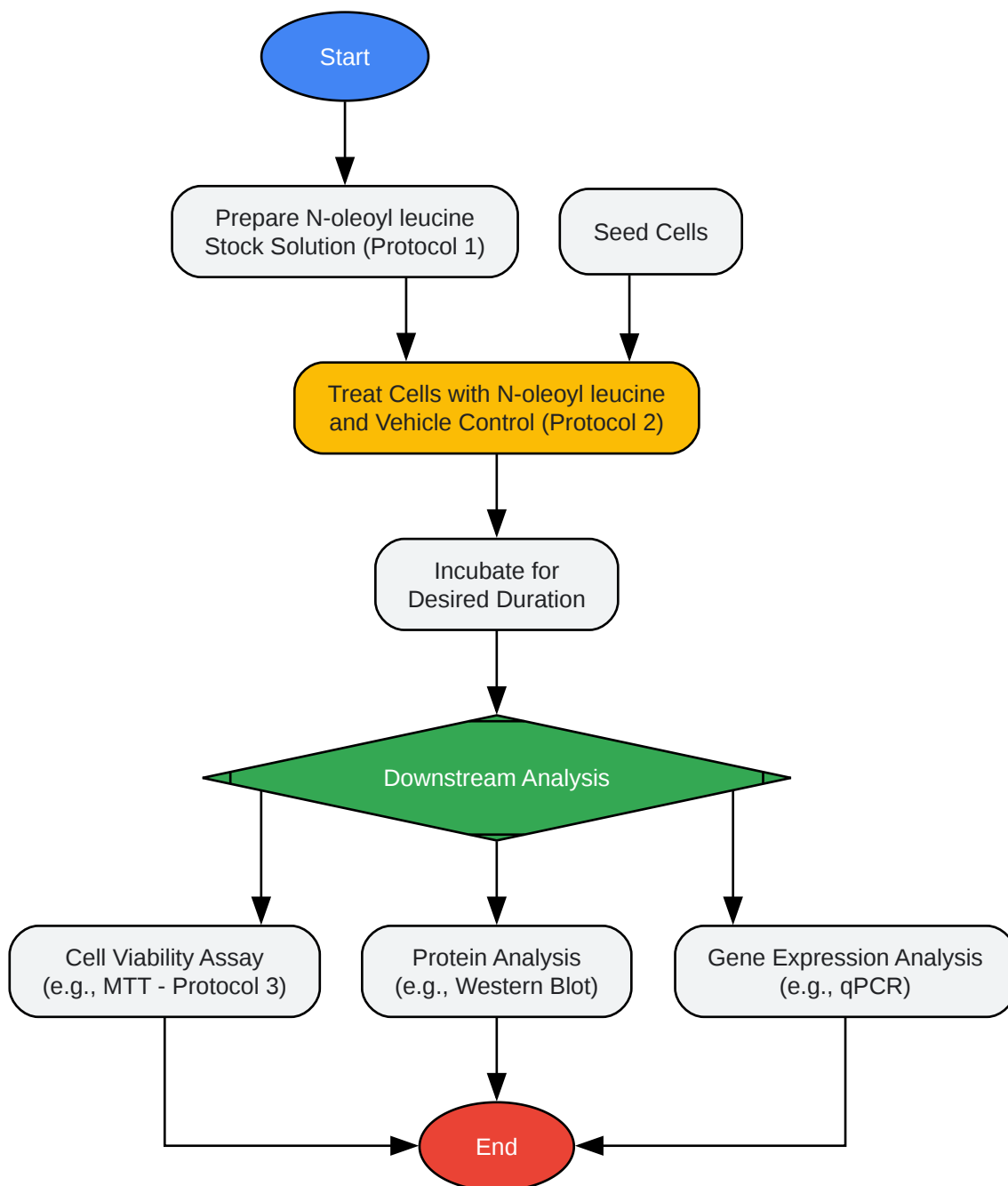
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Signaling Pathways and Experimental Workflows



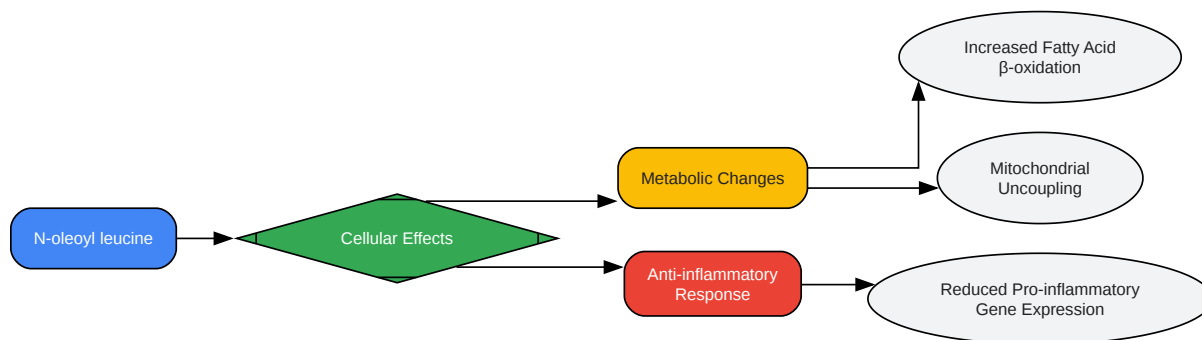
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Caption: Proposed signaling pathway of **N-oleoyl leucine**.



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Caption: General experimental workflow for cell culture studies.



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Caption: Logical relationship of **N-oleoyl leucine**'s effects.

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